molecular formula C18H27BrO2 B104126 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione CAS No. 128209-65-4

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione

Cat. No.: B104126
CAS No.: 128209-65-4
M. Wt: 355.3 g/mol
InChI Key: CJTVWCISWNOGQA-UHFFFAOYSA-N
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Description

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound that features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of a decyl chain followed by its attachment to a dimethylcyclohexadiene-dione core. One common method involves the use of bromoundecanoic acid and thymoquinone in the presence of acetonitrile and water. The reaction is carried out under reflux conditions for approximately 1.5 hours . The product is then purified using open-column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques, such as Fischer glycosylation in a microreactor. This method allows for higher yields and more efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The diene-dione core can participate in redox reactions.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the reagent used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific structural features, such as the bromodecyl side chain and the dimethylcyclohexadiene-dione core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTVWCISWNOGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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